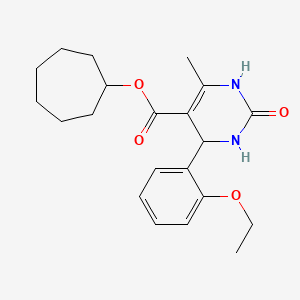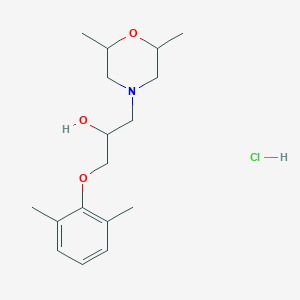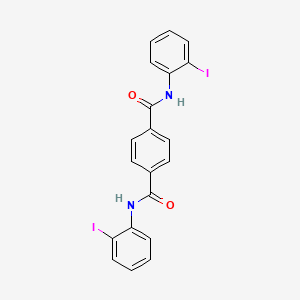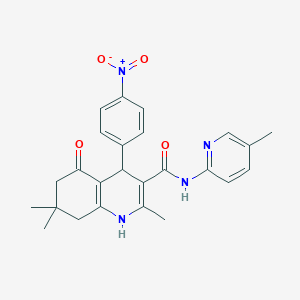![molecular formula C13H17N3O3 B4932916 N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EPHA is a hydrazide derivative that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been synthesized using various methods, including the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid.
Mécanisme D'action
The mechanism of action of EPHA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. EPHA has been shown to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
EPHA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been shown to reduce pain and fever by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
EPHA has several advantages for use in lab experiments, including its high purity and stability. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, EPHA has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on EPHA, including investigating its potential as an anti-tumor agent in humans, exploring its effects on other inflammatory pathways, and developing new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
In conclusion, EPHA is a promising compound that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied in animal models, and there is potential for further research to explore its potential as an anti-tumor agent and its effects on other inflammatory pathways. However, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
Méthodes De Synthèse
The synthesis of EPHA involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid. The product is then purified using recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
EPHA has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and fever in animal models. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-19-11-7-5-10(6-8-11)14-12(17)13(18)16-15-9(2)3/h5-8H,4H2,1-3H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFQUXGYWCPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)


![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)


![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)

![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)